Home > Products > Screening Compounds P133414 > GABAB receptor antagonist 2
GABAB receptor antagonist 2 -

GABAB receptor antagonist 2

Catalog Number: EVT-263957
CAS Number:
Molecular Formula: C26H36IN2O7P
Molecular Weight: 646.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
CGP 64213 is a GABAb receptor agonist.
Synthesis Analysis

The synthesis of CGP52432 involves several key steps that utilize various chemical precursors and reagents. A common synthetic pathway includes:

  1. Starting Materials: The synthesis typically begins with phosphinic acid derivatives as the core structure.
  2. Reagents: Common reagents include acyl chlorides and amines to facilitate the formation of the desired phosphinic acid analogs.
  3. Reaction Conditions: The reactions are usually conducted under controlled temperatures and inert atmospheres to prevent unwanted side reactions.
  4. Purification: After synthesis, purification methods such as recrystallization or chromatography are employed to isolate the pure antagonist compound.

Technical parameters such as reaction times, temperatures, and concentrations are critical for optimizing yield and purity, but specific details may vary based on the laboratory protocols used in different studies .

Molecular Structure Analysis

The molecular structure of CGP52432 can be described as follows:

  • Chemical Formula: C₁₃H₁₈ClN₂O₃P
  • Molecular Weight: Approximately 304.72 g/mol
  • Structural Features: The compound contains a phosphinic acid moiety, which is crucial for its interaction with the GABAB receptor. It features a central phosphorus atom bonded to an oxygen atom (double bond) and two other oxygen atoms (single bond), contributing to its biological activity.

The three-dimensional conformation of CGP52432 allows it to fit into the binding site of the GABAB receptor, effectively blocking its activation by endogenous ligands like GABA .

Chemical Reactions Analysis

CGP52432 participates in several chemical reactions relevant to its function as an antagonist:

  1. Binding Affinity Studies: The compound exhibits competitive binding with GABA at the receptor site, inhibiting downstream signaling pathways.
  2. Functional Assays: In vitro assays demonstrate that CGP52432 can prevent the activation of potassium channels and inhibit adenylate cyclase activity mediated by GABAB receptors.
  3. Metabolic Stability: Studies indicate that CGP52432 has a favorable metabolic profile, allowing it to maintain effective concentrations in biological systems without rapid degradation.

These reactions highlight CGP52432's role in modulating neurotransmitter signaling and its potential therapeutic applications .

Mechanism of Action

The mechanism of action for CGP52432 involves:

  • Antagonism at the GABAB Receptor: By binding to the extracellular domain of the GABAB receptor, CGP52432 prevents GABA from activating the receptor.
  • Inhibition of Signal Transduction: This blockade leads to decreased activation of intracellular signaling cascades involving Gi/o proteins, which normally promote inhibitory neurotransmission through potassium channel activation and inhibition of calcium channels.
  • Physiological Effects: The inhibition results in reduced neuronal excitability and altered behavioral outcomes in preclinical models, suggesting potential applications in treating conditions such as anxiety and depression .
Physical and Chemical Properties Analysis

CGP52432 exhibits several notable physical and chemical properties:

  • Solubility: The compound is soluble in organic solvents such as dimethyl sulfoxide but has limited solubility in water.
  • Stability: It demonstrates stability under physiological conditions but may degrade when exposed to extreme pH levels or high temperatures.
  • pKa Value: The pKa values indicate that CGP52432 can exist in both protonated and deprotonated forms depending on the environmental pH, affecting its binding affinity to receptors.

These properties are essential for understanding how CGP52432 behaves in biological systems and its pharmacokinetic profile .

Applications

GABAB receptor antagonist 2 has several scientific applications:

  1. Neuroscience Research: It serves as a tool for studying GABAergic signaling pathways and their implications in neurological disorders.
  2. Therapeutic Potential: Research indicates that antagonism of GABAB receptors may enhance neurogenesis and improve cognitive functions following cerebral ischemia or other neurodegenerative conditions .
  3. Behavioral Studies: CGP52432 is used in preclinical models to explore its effects on anxiety-like behaviors and depressive symptoms, providing insights into potential therapeutic strategies for mood disorders .
Molecular Structure and Receptor Interaction Dynamics [1] [2] [7]

Heterodimeric Architecture of GABAB Receptors: GB1-GB2 Subunit Assembly

GABAB receptors function as obligate heterodimers composed of GB1 (GABAB1) and GB2 (GABAB2) subunits, both belonging to class C G protein-coupled receptors (GPCRs). This assembly is essential for receptor trafficking and signaling competence. The GB1 subunit contains an endoplasmic reticulum (ER) retention signal (RSRR motif) in its C-terminus, which is masked through coiled-coil interactions with the GB2 subunit, enabling cell surface expression [1] [10]. Structurally, each subunit comprises:

  • An extracellular Venus flytrap (VFT) domain for ligand recognition (GB1) or dimer stabilization (GB2)
  • A 7-transmembrane (7TM) helical domain
  • An intracellular C-terminal tail mediating G protein coupling (GB2) or auxiliary protein interactions [1] [7]

Functional specialization is strict: GB1 exclusively binds orthosteric ligands (e.g., GABA, baclofen, or antagonists like CGP54626), while GB2 mediates G protein activation (Gi/o subtypes) through intracellular loops and the transmembrane core. Neither subunit signals independently, confirming the non-redundant roles of this dimeric architecture [7] [10]. Isoforms like GB1a (with sushi domains) and GB1b influence synaptic targeting but retain identical ligand-binding residues within the VFT [1] [10].

Table 1: Subunit-Specific Roles in GABAB Heterodimer

SubunitDomainPrimary FunctionKey Structural Features
GB1ExtracellularOrthosteric ligand bindingVenus flytrap domain (VFT); Sushi domains (1a isoform)
TransmembraneAllosteric modulationTM3, TM5, TM6 interface with GB2
GB2ExtracellularHeterodimer stabilizationVFT (no ligand binding)
TransmembraneG protein coupling (Gi/o)TM6 intracellular opening; Cholesterol binding
IntracellularER export (masks GB1 retention signal)Coiled-coil C-terminus

Structural Basis of Antagonist Binding: Cryo-EM Insights into Transmembrane Domain Conformations

Cryo-EM studies of antagonist-bound GABAB receptors (e.g., with CGP54626) reveal an inactive state conformation characterized by unique transmembrane (TM) interfaces. The TM domains adopt a "scissor-closed" arrangement where:

  • TM5 of GB1 and GB2 interlock at a 30° angle relative to the extracellular dimer axis
  • TM3-TM5/TM3-TM5 interfaces dominate subunit contacts, burying ~740 Ų of surface area [5] [8]
  • An "intersubunit latch" stabilizes this conformation via charged residues:
  • GB1: His³.⁵⁵ (TM3) and Glu⁵.⁶⁰ (TM5)
  • GB2: His³.⁵⁵ (TM3) and Glu⁵.⁶⁰ (TM5) [5]

Mutagenesis of latch residues (e.g., GB1-E673R or GB2-H579E) induces constitutive receptor activity (80–90% of wild-type agonist response), confirming their role in maintaining the inactive state [5]. Antagonists like CGP54626 bind within the GB1 VFT, preventing closure and indirectly stabilizing this TM interface. Additionally, endogenous phospholipids (e.g., phosphatidylethanolamine in GB1, phosphatidylcholine in GB2) embed deeply within each TM bundle, acting as structural co-factors that reinforce receptor autoinhibition [5] [8].

Role of Extracellular Venus Flytrap Domains in Antagonist Recognition

The GB1 VFT domain is a bilobed structure (lobes LB1 and LB2) that transitions between open (antagonist-stabilized) and closed (agonist-bound) conformations. Antagonists like CGP54626 bind at the inter-lobe cleft in the open state, preventing LB1-LB2 closure through steric hindrance and specific residue interactions:

  • Key antagonist-binding residues: Trp65, Ser130, Ser153, Glu349 (LB1), and Tyr250 (LB2) [1] [9]
  • Differential hydrogen bonding: Antagonists form H-bonds with Tyr²⁵⁰ but avoid interactions with Ser²⁶⁹ (critical for agonist-induced closure) [4] [9]

Notably, the GB2 VFT, though structurally homologous, lacks ligand-binding capability due to divergent residues in its cleft. Instead, it stabilizes the heterodimer via LB1-LB1 interactions with GB1. Path-metadynamics simulations confirm that the apo VFT samples open and closed states, but antagonists "trap" the open conformation with a kinetic barrier of ~8 kcal/mol, slowing transition to active states [4] [9]. This prevents LB2-LB2 heterodimer re-arrangement—a hallmark of activation observed in agonist-bound VFT crystal structures [1] [8].

Cholesterol-Mediated Stabilization of Inactive Receptor States

Cholesterol molecules function as allosteric modulators of GABAB receptor dynamics, particularly in stabilizing the inactive TM conformation. Cryo-EM structures identify 10–12 cholesterol sites per heterodimer, with three critical roles:

  • Interface bridging: Cholesterol links TM helices across subunits (e.g., between GB1-TM3 and GB2-TM5) [5] [8]
  • TM5-TM5 scissor reinforcement: Cholesterol wedges between TM5 helices, limiting mobility (e.g., CLR3 in antagonist-bound structures) [5]
  • Latch stabilization: Cholesterol (CLR6) anchors the "intersubunit latch" residues via hydrophobic contacts [5]

Cholesterol depletion experiments reduce receptor surface expression and attenuate antagonist efficacy, confirming its role in maintaining autoinhibited complexes. These sites represent potential pharmacologic targets for novel allosteric modulators [5] [8].

Table 2: Cholesterol Binding Sites in Inactive GABAB Receptor

Site IDLocationFunctional RoleKey Interactions
CLR3GB1/GB2 TM5 interfaceStabilizes TM5 scissor geometryHydrophobic contacts with L659 (GB1), L663 (GB2)
CLR6GB1-TM3/GB2-TM5 junctionReinforces "intersubunit latch"Contacts GB2-H579³.⁵⁵; GB1-E673⁵.⁶⁰
CLR8GB2-TM1/TM2/TM4Modulates GB2 conformational flexibilityHydrogen bonding with S404 (TM1)

Properties

Product Name

GABAB receptor antagonist 2

IUPAC Name

3-[(1R)-1-[[(2S)-2-hydroxy-3-[hydroxy-[5-[3-(4-hydroxy-3-iodophenyl)propanoylamino]pentyl]phosphoryl]propyl]amino]ethyl]benzoic acid

Molecular Formula

C26H36IN2O7P

Molecular Weight

646.5 g/mol

InChI

InChI=1S/C26H36IN2O7P/c1-18(20-6-5-7-21(15-20)26(33)34)29-16-22(30)17-37(35,36)13-4-2-3-12-28-25(32)11-9-19-8-10-24(31)23(27)14-19/h5-8,10,14-15,18,22,29-31H,2-4,9,11-13,16-17H2,1H3,(H,28,32)(H,33,34)(H,35,36)/t18-,22+/m1/s1

InChI Key

RLYLJDJFHZHCTR-GCJKJVERSA-N

SMILES

CC(C1=CC(=CC=C1)C(=O)O)NCC(CP(=O)(CCCCCNC(=O)CCC2=CC(=C(C=C2)O)I)O)O

Solubility

Soluble in DMSO

Synonyms

CGP 64213
CGP-64213
CGP64213

Canonical SMILES

CC(C1=CC(=CC=C1)C(=O)O)NCC(CP(=O)(CCCCCNC(=O)CCC2=CC(=C(C=C2)O)I)O)O

Isomeric SMILES

C[C@H](C1=CC(=CC=C1)C(=O)O)NC[C@@H](CP(=O)(CCCCCNC(=O)CCC2=CC(=C(C=C2)O)I)O)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.